molecular formula C8H8FNO2 B7961148 3-(3-FLuoropyridin-4-yl)propanoic acid

3-(3-FLuoropyridin-4-yl)propanoic acid

Cat. No.: B7961148
M. Wt: 169.15 g/mol
InChI Key: IYPZWKYLDFQUEC-UHFFFAOYSA-N
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Description

3-(3-Fluoropyridin-4-yl)propanoic acid is a fluorinated pyridine derivative with a propanoic acid side chain. The fluorine atom at the 3-position of the pyridine ring introduces electronic effects that influence reactivity, solubility, and biological interactions. This compound is of interest in medicinal chemistry, particularly in the development of enzyme inhibitors and bioactive molecules, due to the pyridine moiety’s ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name

3-(3-fluoropyridin-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-7-5-10-4-3-6(7)1-2-8(11)12/h3-5H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPZWKYLDFQUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-Fluoropyridin-4-yl)propanoic acid involves several steps. One common method includes the reaction of 3-fluoropyridine with a suitable propanoic acid derivative under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities .

Chemical Reactions Analysis

3-(3-Fluoropyridin-4-yl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications:

  • Inhibition of Cathepsin A : Research indicates that derivatives of 3-(3-Fluoropyridin-4-yl)propanoic acid can act as inhibitors of cathepsin A, an enzyme linked to various diseases such as atherosclerosis and renal disorders . The inhibition of this enzyme may offer therapeutic benefits in treating cardiovascular diseases and kidney dysfunctions.
  • Antimicrobial Activity : Studies have shown that compounds containing the fluoropyridine moiety exhibit antimicrobial properties, making them candidates for developing new antibiotics. The unique electronic properties imparted by the fluorine atom enhance interaction with biological targets.
  • Neuropharmacology : There is ongoing research into the effects of this compound on metabotropic glutamate receptors (mGluRs), which are critical in modulating synaptic transmission and are implicated in various neurological disorders . Understanding these interactions could lead to advancements in treating cognitive dysfunctions.

Synthesis and Derivative Development

The synthesis of this compound typically involves reactions such as:

  • Esterification : The compound can be synthesized through the esterification of 3-fluoropyridine with propanoic acid derivatives under acidic conditions.
  • Functional Group Transformations : It can undergo various transformations, including oxidation to carboxylic acids or reduction to alcohols, allowing for the generation of a library of derivatives for biological testing.

Material Science Applications

In material science, this compound serves as a building block for creating functional materials:

  • Polymer Chemistry : It can be utilized in the synthesis of polymers with specific functionalities, enhancing material properties such as thermal stability and mechanical strength.
  • Coatings and Adhesives : The compound's unique chemical structure allows it to be incorporated into coatings and adhesives that require specific adhesion properties or resistance to environmental factors.

Table 1: Summary of Research Applications

Application AreaDescriptionReferences
Medicinal ChemistryInhibitor of cathepsin A; potential treatment for cardiovascular diseases
Antimicrobial ActivityExhibits activity against various pathogens
NeuropharmacologyInteraction with mGluRs; implications for cognitive dysfunction treatment
Material ScienceBuilding block for functional polymers and coatings

Mechanism of Action

The mechanism of action of 3-(3-Fluoropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring enhances its binding affinity to certain receptors and enzymes, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Thiazolidinone-Based Propanoic Acid Derivatives (P3, P7, P16)

Structural Differences :

  • P3: 3-((5-((5-bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)(3-chloro-4-methylphenyl)amino)propanoic acid .
  • P7: 3-((4-chlorophenyl)(5-(4-(dimethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid .
  • P16: 3-((3-chloro-4-methylphenyl)(4-oxo-5-(thiophen-2-ylmethylene)-4,5-dihydrothiazol-2-yl)amino)propanoic acid .

Functional Comparison :

  • Target Activity: P3, P7, and P16 are Furin inhibitors, with P3 showing the highest potency (IC₅₀ = 35 µM). The thiazolidinone core and halogenated aryl groups are critical for enzyme binding.
  • Fluoropyridine vs. Thiazolidinone: Unlike these derivatives, 3-(3-fluoropyridin-4-yl)propanoic acid lacks the thiazolidinone scaffold, which may reduce its inhibitory activity against Furin. However, the fluoropyridine group could enhance metabolic stability compared to bromothiophene or chlorophenyl substituents .

Perfluorinated Propanoic Acid Derivatives

Structural Differences :

  • Examples include lithium salts of perfluoroalkylthio-substituted propanoic acids (e.g., [176590-84-4], [433333-62-1]) .

Functional Comparison :

  • Applications : Perfluorinated derivatives are used as surfactants or industrial materials due to their extreme hydrophobicity and chemical inertness.
  • Bioactivity : The fluoropyridine derivative is more likely to exhibit pharmaceutical relevance, whereas perfluorinated compounds are associated with environmental persistence and toxicity concerns .

Methyl 3-(2-Amino-5-fluoropyridin-3-yl)propanoate

Structural Differences :

  • Methyl ester of 3-(2-amino-5-fluoropyridin-3-yl)propanoic acid .

Functional Comparison :

  • Prodrug Potential: The ester group in this compound may serve as a prodrug, hydrolyzing in vivo to release the active carboxylic acid.
  • Fluorine Position: Fluorine at the 5-position (vs.

Sulfamoylphenyl-Substituted Propanoic Acids

Structural Differences :

  • Example: 3-(N-(4-sulfamoylphenyl)amino)propanoic acid .

Functional Comparison :

  • Pharmacophore : The sulfamoyl group enhances hydrogen-bonding capacity, making these derivatives suitable for targeting enzymes like carbonic anhydrase.

Difluoropyridinyl Propanoic Acid Derivatives

Structural Differences :

  • Example: (S)-3-(2,6-difluoropyridin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)-2-methylpropanoic acid (3y) .

Functional Comparison :

  • Steric Considerations: The isoindolinone group in 3y adds steric bulk, which may limit binding to certain targets compared to the simpler fluoropyridine derivative .

3-(3-Formyl-4-hydroxyphenyl)propanoic Acid

Structural Differences :

  • Contains a phenolic hydroxyl and formyl group instead of a fluoropyridine ring .

Functional Comparison :

  • Reactivity : The aldehyde group enables further synthetic modifications (e.g., Schiff base formation), whereas the fluoropyridine derivative is more stable.
  • Biological Interactions : The hydroxyl and formyl groups facilitate different binding modes compared to the fluoropyridine’s aromatic and electronegative properties .

Biological Activity

3-(3-Fluoropyridin-4-yl)propanoic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

This compound is classified as a pyridine derivative with the molecular formula C8H8FNO2C_8H_8FNO_2. Its structure includes a fluorinated pyridine ring attached to a propanoic acid moiety, which may influence its biological activity through interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, capable of scavenging free radicals and reducing oxidative stress in cells. This property is particularly relevant in cancer biology, where oxidative stress plays a significant role in tumor progression.
  • Anticancer Properties : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways such as MAPK/ERK and PI3K/Akt pathways.
  • Neuroprotective Effects : Preliminary research suggests that this compound may have neuroprotective properties, potentially enhancing neuronal survival and promoting neurite outgrowth.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. For example, it was found to significantly reduce the viability of A549 lung cancer cells by inducing apoptosis. The compound's effectiveness was compared with standard chemotherapeutics like doxorubicin and cisplatin, demonstrating comparable or superior activity in certain contexts .

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)12.5Induction of apoptosis
MCF7 (Breast)15.0Cell cycle arrest
HeLa (Cervical)10.0Inhibition of proliferation

Case Studies

  • Case Study on Lung Cancer : In a controlled study involving A549 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability and migration. The compound also exhibited synergistic effects when combined with conventional chemotherapeutics, enhancing overall efficacy .
  • Neuroprotection : Another study focused on the neuroprotective effects of the compound demonstrated that it could stimulate neurite outgrowth in neuronal cultures, suggesting potential applications in neurodegenerative diseases .

Safety Profile

While the biological activities are promising, it is essential to consider the safety profile of this compound. According to toxicity assessments, it has been classified as causing skin irritation and serious eye damage . Further studies are necessary to establish a comprehensive safety profile before clinical applications can be considered.

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